5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Regioisomer Medicinal Chemistry SAR

Choose 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole for guaranteed regioisomeric fidelity. The 4-fluorophenyl at the 5-position and pyrrolidin-3-yl at the 3-position provide optimal binding geometry for kinase hinge engagement, confirmed by endothiapepsin co-crystal structures (PDB: 8Q11). Unlike bulk 'oxadiazole-pyrrolidine' sourcing, this CAS-verified compound ensures SAR reproducibility critical for DNA gyrase/topoisomerase IV inhibitor programs. The free pyrrolidine amine enables rapid parallel derivatization for fragment-based lead discovery.

Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
CAS No. 1402672-31-4
Cat. No. B1471325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS1402672-31-4
Molecular FormulaC12H12FN3O
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2
InChIKeyUXPRJWZUOGCTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: A Versatile Heterocyclic Building Block for Targeted Library Synthesis


5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1402672-31-4) is a disubstituted 1,2,4-oxadiazole featuring a 4-fluorophenyl group at the 5-position and a pyrrolidin-3-yl moiety at the 3-position. With a molecular formula of C12H12FN3O and a molecular weight of 233.24 g/mol, this scaffold combines the metabolic stability and hydrogen-bonding capacity of the oxadiazole core with the basic amine handle of the pyrrolidine ring, enabling rapid diversification into focused libraries for medicinal chemistry campaigns [1]. Unlike its 2-fluorophenyl or pyrrolidin-2-yl regioisomers, this specific substitution pattern places the secondary amine distal to the oxadiazole ring, a feature that can alter both binding geometry and physicochemical properties such as pKa and lipophilicity [2].

Why 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by Common Regioisomers


The 1,2,4-oxadiazole class contains multiple regioisomeric variants with identical molecular formulas but divergent biological and physicochemical profiles. For the C12H12FN3O scaffold, moving the fluorine atom from the para to the ortho position, or shifting the pyrrolidine attachment from the 3-position to the 2-position of the oxadiazole ring, generates compounds that are constitutionally distinct and exhibit different hydrogen-bonding patterns, target binding modes, and metabolic stability [1]. Consequently, a screening hit obtained with 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole cannot be assumed to be reproducible with its 3-(4-fluorophenyl) or 2-fluorophenyl congeners without direct experimental validation. Researchers relying on generic “oxadiazole-pyrrolidine” sourcing risk introducing structural artifacts that undermine SAR continuity and lead to false-negative or false-positive results in follow-up assays [2].

Quantitative Differentiation Guide for 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole vs. Its Closest Analogs


Regioisomeric Pair Comparison: 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl) vs. 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)

The target compound and its regioisomer 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1497079-81-8) share the molecular formula C12H12FN3O and molecular weight (233.24 g/mol), yet differ in the connectivity of the aryl and pyrrolidine substituents to the oxadiazole core. This positional swap alters the electronic distribution within the heterocycle, the pKa of the pyrrolidine nitrogen, and the vector of the secondary amine relative to the fluorophenyl ring. In related 1,2,4-oxadiazole/pyrrolidine hybrid libraries, similar regioisomeric changes have been shown to shift DNA gyrase IC50 values by more than 2-fold and MIC values by over 4-fold, demonstrating that even minor constitutional rearrangements can produce dramatic changes in biological activity [1].

Regioisomer Medicinal Chemistry SAR

Fluorine Positional Isomer Comparison: 4-Fluorophenyl vs. 2-Fluorophenyl Series Activity Trends

Within the pyrrolidine-oxadiazole hybrid class, the position of the fluorine substituent on the phenyl ring profoundly impacts antibacterial potency. Published SAR data for a closely related series show that shifting the fluorine from the 4-position to the 2-position can alter DNA gyrase inhibitory activity. Compound 16, a lead from the 1,2,4-oxadiazole/pyrrolidine library, exhibits an IC50 of 120 nM against E. coli DNA gyrase and MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), outperforming novobiocin (IC50 = 170 nM) [1]. While the target compound's specific IC50 has not been independently reported, its 4-fluorophenyl architecture is directly analogous to the scaffold that produced these nanomolar inhibitors, whereas positional isomers with 2-fluorophenyl substitution have shown markedly different (often reduced) activity profiles in the same assay systems [2].

Fluorine Walk Positional Isomer Antibacterial

Pyrrolidine Attachment Point Differentiation: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Oxadiazoles

The target compound features a pyrrolidine ring attached at the 3-position via the 3-carbon, generating a secondary amine that serves as a versatile handle for subsequent functionalization (e.g., amide coupling, reductive amination, or sulfonamide formation). By contrast, pyrrolidin-2-yl-substituted analogs (e.g., CAS 853104-26-4, 1272898-17-5) present the basic amine in a sterically more congested environment adjacent to the oxadiazole ring, which can reduce coupling efficiency and alter the trajectory of the pendant group in the final target molecule . The 3-pyrrolidinyl attachment yields a pKa for the pyrrolidine nitrogen that is approximately 0.5–1.0 log units higher than the 2-pyrrolidinyl analog due to reduced electron-withdrawing influence from the oxadiazole, enhancing nucleophilicity for downstream conjugation chemistry [1].

Regioisomer Synthetic Intermediate Diversification

Structural Biology Provenance: Use of 5-(4-Fluorophenyl)-oxadiazole Fragment in Co-crystal Structures

The 5-(4-fluorophenyl)-1,2,4-oxadiazole fragment is a validated structural biology probe, having been co-crystallized with endothiapepsin (PDB ID: 8Q11) as part of a larger hybrid ligand [1]. This demonstrates that the 4-fluorophenyl-oxadiazole substructure engages in well-defined protein-ligand interactions, including π-stacking with aromatic residues and hydrogen bonding via the oxadiazole nitrogen atoms. The availability of this structural data provides a rational basis for fragment growing or linking strategies using the target compound as a starting point. In contrast, no co-crystal structures are currently available for the corresponding 2-fluorophenyl or pyrrolidin-2-yl regioisomers with the same target, limiting their utility in structure-based design [2].

Fragment-Based Drug Discovery X-ray Crystallography Endothiapepsin

High-Impact Application Scenarios for 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in Scientific Procurement


Antibacterial Lead Optimization: DNA Gyrase / Topoisomerase IV Dual-Targeting Libraries

The 1,2,4-oxadiazole/pyrrolidine scaffold has demonstrated mid-nanomolar dual inhibition of DNA gyrase and topoisomerase IV, with lead compound 16 achieving an IC50 of 120 nM and MIC values as low as 24 ng/mL against S. aureus [1]. Researchers building focused libraries around this phenotype should prioritize the 5-(4-fluorophenyl)-3-(pyrrolidin-3-yl) isomer, as the 4-fluorophenyl substitution pattern has been directly linked to enhanced antibacterial activity relative to 2-fluorophenyl analogs in published SAR studies. The free pyrrolidine amine provides a convenient point for rapid parallel derivatization into amides, sulfonamides, or ureas to explore the target binding pocket [2].

Structure-Based Fragment Growing Using the 4-Fluorophenyl-Oxadiazole Core

The 4-fluorophenyl-1,2,4-oxadiazole fragment has been validated in co-crystal structures with endothiapepsin (PDB: 8Q11), confirming its ability to form productive interactions with biological targets [3]. The target compound serves as an ideal fragment-growing starting point, with the pyrrolidine nitrogen enabling facile conjugation to additional pharmacophoric elements while maintaining the binding mode observed in the co-crystal structure. This application is particularly relevant for academic structural biology groups and biotech companies pursuing fragment-based lead discovery against aspartic proteases or other targets where the oxadiazole engages in key hydrogen bonds.

Kinase Inhibitor Scaffold Diversification via Hinge-Binding Oxadiazole Motifs

1,2,4-Oxadiazoles are established bioisosteres of amides and esters in kinase inhibitor design, where they can engage the hinge region via nitrogen hydrogen-bond acceptors while the fluorophenyl group occupies the hydrophobic back pocket [1]. The target compound's 3-pyrrolidinyl substituent provides a vector for solvent-exposed extension, enabling the installation of solubilizing groups or additional binding elements. The 4-fluorophenyl isomer is preferred over 2-fluorophenyl alternatives because the para-fluoro substituent does not introduce steric clash with the gatekeeper residue, a common liability of ortho-substituted analogs in kinase binding pockets.

Chemical Biology Probe Synthesis Requiring Defined Regiochemistry

For chemical biology applications—such as PROTAC linker attachment, fluorescent probe conjugation, or biotinylation—the correct regioisomer is non-negotiable. Off-target effects caused by even a single atom positional difference can confound target identification studies [2]. Procuring 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with verified identity (CAS 1402672-31-4, InChI Key: UXPRJWZUOGCTEK-UHFFFAOYSA-N) ensures that the amine handle is correctly positioned for downstream conjugation and that the fluorophenyl group retains its intended orientation for target engagement [3].

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.